1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine is a heterocyclic compound that contains bromine, chlorine, and a cyclopropyl group attached to an imidazo[1,5-a]pyrazine scaffold.
Preparation Methods
The synthesis of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine typically involves multiple steps. One common method includes the reaction of 4,5-dichloroimidazole with 2-bromoacetone to form 3-bromo-4,5-dichloroimidazole. This intermediate is then subjected to a catalytic chlorination reaction using copper(II) chloride in acetone to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,5-a]pyrazine scaffold can participate in cyclization reactions, forming more complex structures.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific optical and electronic properties.
Biological Studies: It is used in biological research to study its interactions with various biomolecules and its potential as a drug candidate
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-Bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine can be compared with other imidazo[1,5-a]pyrazine derivatives, such as:
1-Bromo-8-chloro-3-cyclobutylimidazo[1,5-a]pyrazine: Similar in structure but with a cyclobutyl group instead of a cyclopropyl group.
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo scaffold but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrClN3 |
---|---|
Molecular Weight |
272.53 g/mol |
IUPAC Name |
1-bromo-8-chloro-3-cyclopropylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H7BrClN3/c10-7-6-8(11)12-3-4-14(6)9(13-7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
USCCLMIFBNSGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C3N2C=CN=C3Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.